Hydrogen tetrachloroaurate(III) xhydrate

Description

BenchChem offers high-quality Hydrogen tetrachloroaurate(III) xhydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrogen tetrachloroaurate(III) xhydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydron;tetrachlorogold(1-);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUDSKPNIBLOO-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].O.Cl[Au-](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16961-25-4, 27988-77-8 | |

| Record name | Tetrachloroauric acid trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen tetrachloroaurate hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Coordination Geometry of [AuCl₄]⁻ in Hydrated Salts: A Technical Guide for Researchers

Introduction: The Enduring Significance of the Tetrachloroaurate(III) Anion

The tetrachloroaurate(III) anion, [AuCl₄]⁻, is a cornerstone of gold chemistry. As a fundamental gold(III) complex, it serves as a critical precursor for the synthesis of a vast array of materials, from homogeneous catalysts to precisely engineered gold nanoparticles for therapeutic and diagnostic applications.[1][2] The compound, typically handled as its hydrated acid (HAuCl₄·nH₂O) or as various alkali metal salts (e.g., NaAuCl₄·2H₂O), is valued for its stability and reactivity.[3][4] Understanding the precise three-dimensional arrangement of the atoms within this anion—its coordination geometry—is paramount, as it dictates the ion's electronic structure, stability, and reaction pathways. This guide provides an in-depth analysis of the coordination geometry of the [AuCl₄]⁻ anion, with a specific focus on the subtle but significant structural variations that arise within the crystalline environment of its hydrated salts.

Pillar 1: Electronic Structure and the Inherent Preference for Square Planar Geometry

The gold(III) ion possesses a d⁸ electron configuration. For transition metals with this electron count, there is a strong electronic preference for a square planar coordination geometry. This can be rationalized through crystal field theory or molecular orbital theory, which both show that a square planar arrangement of four ligands is particularly stabilizing for a d⁸ metal center, resulting in a low-spin, diamagnetic complex. The hybridization of the gold atom in [AuCl₄]⁻ is typically described as dsp², involving the d(x²-y²), s, p(x), and p(y) orbitals to form four equivalent hybrid orbitals directed towards the corners of a square. The resulting [AuCl₄]⁻ anion, in an idealized, unperturbed state, exhibits D₄ₕ symmetry.

Pillar 2: The [AuCl₄]⁻ Anion in the Solid State: Distortions in a Hydrated Crystalline Environment

While the isolated [AuCl₄]⁻ anion is perfectly square planar, its geometry within a hydrated salt crystal is invariably subject to minor distortions. The primary drivers for these deviations from ideal D₄ₕ symmetry are the intricate network of intermolecular forces present in the crystal lattice.

-

Hydrogen Bonding: In hydrated salts, the water molecules are not passive space-fillers. They engage in extensive hydrogen bonding with the chloride ligands of the [AuCl₄]⁻ anion. These interactions can cause slight elongations of the Au-Cl bonds and small deviations in the Cl-Au-Cl bond angles as the chloride ligands are pulled slightly out of the mean plane to accommodate the hydrogen bonds.

-

Counter-ion and Packing Effects: The nature of the counter-ion (e.g., H₃O⁺, Na⁺) and the overall crystal packing forces also impose geometric constraints on the [AuCl₄]⁻ anion, leading to small variations in bond lengths and angles to achieve the most stable lattice arrangement.

The crystal structure of chloroauric acid tetrahydrate, more accurately formulated as [H₅O₂]⁺[AuCl₄]⁻·2H₂O, provides a clear example. The structure consists of square-planar [AuCl₄]⁻ anions, Zundel cations ([H₅O₂]⁺), and additional water molecules linked by a complex hydrogen-bonding network. Similarly, the structure of sodium tetrachloroaurate dihydrate (NaAuCl₄·2H₂O) features nearly square-planar [AuCl₄]⁻ anions.

Quantitative Structural Data

The following table summarizes representative crystallographic data for the [AuCl₄]⁻ anion in two common hydrated salts. These values, determined by single-crystal X-ray diffraction, quantify the small deviations from an ideal square planar geometry.

| Compound | Au-Cl Bond Lengths (Å) | Cis Cl-Au-Cl Angles (°) | Trans Cl-Au-Cl Angles (°) | Reference |

| HAuCl₄·4H₂O ([H₅O₂]⁺[AuCl₄]⁻·2H₂O) | 2.274 - 2.290 | 89.6 - 90.4 | 178.9 | [1] |

| NaAuCl₄·2H₂O | 2.28 - 2.29 | 89.8 - 90.2 | 179.8 | [5] |

Note: The data for NaAuCl₄·2H₂O is based on its isomorphous relationship with NaAuBr₄·2H₂O, with typical Au-Cl bond lengths substituted. The ranges reflect the slight variations among the non-equivalent chloride positions in the crystal.

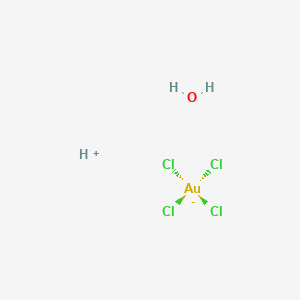

Caption: Idealized D₄ₕ square planar geometry of the [AuCl₄]⁻ anion.

Caption: Hydrogen bonding between water and the [AuCl₄]⁻ anion.

Pillar 3: A Self-Validating Experimental Workflow for Geometrical Characterization

A comprehensive understanding of the [AuCl₄]⁻ coordination geometry requires a multi-technique approach, where the results from each method validate and complement the others.

Caption: Experimental workflow for characterizing [AuCl₄]⁻ geometry.

Detailed Experimental Protocols

1. Single-Crystal X-ray Diffraction (SC-XRD)

-

Causality: This is the gold-standard technique for unambiguously determining the three-dimensional structure of a crystalline material. It provides precise atomic coordinates, from which bond lengths, bond angles, and the nature of intermolecular interactions like hydrogen bonding can be directly calculated.

-

Methodology:

-

Crystal Growth (Self-Validation Step): High-quality, single crystals are paramount. A saturated aqueous solution of the tetrachloroaurate salt (e.g., HAuCl₄ or NaAuCl₄) is prepared.[3][6] The solution is loosely covered to allow for slow evaporation over several days to weeks at a constant temperature. The formation of well-defined, non-twinned crystals is a prerequisite for successful data collection.

-

Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (typically 100 K) of a diffractometer. Initial diffraction images are taken to confirm crystallinity and determine the unit cell parameters.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of thousands of reflections are measured.

-

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the heavy atoms (Au, Cl). Subsequent refinement cycles locate the lighter atoms (Na, O, H) and optimize the structural model to best fit the experimental data. The final model provides the precise geometric parameters listed in the table above.

-

2. Raman Spectroscopy

-

Causality: This vibrational spectroscopy technique is highly sensitive to the local symmetry of the [AuCl₄]⁻ anion. For a perfect D₄ₕ square planar structure, specific vibrational modes are Raman-active. Distortions in the crystal lattice that lower this symmetry will result in changes to the Raman spectrum, such as the appearance of new bands or the splitting of degenerate modes.

-

Methodology:

-

Sample Preparation: A small amount of the crystalline hydrated salt is placed on a microscope slide. No further preparation is typically needed.

-

Data Acquisition: The sample is irradiated with a monochromatic laser (e.g., 532 or 785 nm). The scattered light is collected and passed through a spectrometer to separate the Raman-shifted frequencies.

-

Spectral Analysis: The spectrum is analyzed for bands characteristic of the Au-Cl vibrations. For [AuCl₄]⁻, strong bands are expected in the 300-360 cm⁻¹ region. The number and positions of these bands are compared with the predictions for D₄ₕ symmetry to assess any reduction in symmetry within the crystal.

-

3. Extended X-ray Absorption Fine Structure (EXAFS)

-

Causality: EXAFS provides element-specific information about the local coordination environment, even in non-crystalline samples. It measures the average bond distance and coordination number for the absorbing atom (Au). This technique is crucial for validating the average Au-Cl bond length obtained from SC-XRD and for studying the anion's structure in solution or amorphous phases.

-

Methodology:

-

Sample Preparation: The solid sample is finely ground and pressed into a pellet of uniform thickness.

-

Data Collection: The sample is placed in the path of a tunable X-ray beam from a synchrotron source. The X-ray absorption is measured as the energy is scanned across the Au L₃ absorption edge (approx. 11.9 keV).

-

Data Analysis: The oscillatory part of the spectrum (the EXAFS signal) is extracted and Fourier transformed. This yields a pseudo-radial distribution function showing peaks corresponding to shells of neighboring atoms (e.g., the Cl shell around Au). This primary peak is then fitted to a theoretical model to extract the average Au-Cl bond distance and the number of coordinating Cl atoms (which should be very close to four).

-

Conclusion

The tetrachloroaurate(III) anion, a d⁸ complex, possesses a strong intrinsic preference for a square planar coordination geometry. While this idealized D₄ₕ symmetry is a valid and useful starting point, in the solid state of hydrated salts, the anion's structure is invariably perturbed. The extensive network of hydrogen bonds with water molecules of crystallization, coupled with counter-ion interactions and crystal packing forces, induces small but measurable deviations from perfect planarity. These distortions are manifested as minor variations in Au-Cl bond lengths and Cl-Au-Cl bond angles. A comprehensive characterization, leveraging the precision of single-crystal X-ray diffraction and validated by the local symmetry information from Raman spectroscopy and the average bond-length data from EXAFS, is essential for a complete and accurate understanding of this fundamental gold complex in the solid state.

References

-

Wikipedia. (n.d.). Sodium tetrachloroaurate. Retrieved from [Link]

-

PubChem. (n.d.). Sodium tetrachloroaurate dihydrate. Retrieved from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). Sodium tetrachloroaurate(III), dihydrate, 99%. Retrieved from [Link]

-

PubChem. (n.d.). Sodium tetrachloroaurate(III) hydrate. Retrieved from [Link]

- Heaven, M. W., et al. (2008). Crystal structure of the gold nanoparticle [N(C8H17)4][Au25(SCH2CH2Ph)18]. Journal of the American Chemical Society.

-

LookChem. (n.d.). Cas 13874-02-7,Sodium tetrachloroaurate (III) dihydrate. Retrieved from [Link]

- Welter, R., Omrani, H., & Vangelisti, R. (2001). Sodium tetrabromoaurate(III) dihydrate.

-

UIV CHEM. (n.d.). Sodium Tetrachloroaurate(III) Dihydrate. Retrieved from [Link]

-

Boruah, S. K., Das, H., & Bisharad, A. (n.d.). Structure of Hydrogen tetrachloroaurate(III)tetra hydrate [HAuCl4.4H2O]. ResearchGate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TETRACHLOROAURIC(III) ACID TRIHYDRATE. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Tetrachloroauric(iii)acid hydrate. Retrieved from [Link]

- Sun, H., et al. (2013). Synthesis of complex shape gold nanoparticles in water-methanol mixtures. Journal of Nanoparticle Research.

-

Pradeep Research Group. (n.d.). CRYSTAL GROWTH & DESIGN. Retrieved from [Link]

-

Techmate. (n.d.). Tetrachloroauric(III) acid trihydrate, 5 g. Retrieved from [Link]

Sources

Methodological & Application

Green Synthesis of AuNPs Using Plant Extracts and Hydrogen Tetrachloroaurate: A Detailed Application Note and Protocol

Introduction

The burgeoning field of nanotechnology has seen a surge in the development of metal nanoparticles, with gold nanoparticles (AuNPs) garnering significant attention due to their distinct physicochemical properties. These properties make them invaluable in a range of applications, including biomedical diagnostics, therapeutic interventions, and catalysis.[1][2] Historically, the synthesis of AuNPs has been dominated by chemical methods that often utilize harsh and toxic reducing agents, posing environmental and biocompatibility risks.[3][4] This has catalyzed a shift towards "green" synthesis methodologies that are not only eco-friendly and cost-effective but also scalable.[4][5] The use of plant extracts has emerged as a particularly promising and effective green alternative.[6]

Plant extracts are complex mixtures rich in phytochemicals such as polyphenols, flavonoids, alkaloids, and terpenoids, which serve a dual role as both reducing and capping agents in the synthesis of AuNPs.[7][8] These bioactive molecules facilitate the reduction of Au(III) ions from a precursor, most commonly hydrogen tetrachloroaurate (HAuCl₄), to form elemental gold (Au(0)). These atoms then undergo nucleation and subsequent growth to form nanoparticles. Concurrently, various phytochemicals present in the extract adsorb onto the surface of the newly formed AuNPs, creating a natural capping layer that prevents aggregation and confers stability to the nanoparticle suspension.

This application note offers a comprehensive guide to the green synthesis of AuNPs utilizing plant extracts and hydrogen tetrachloroaurate. Tailored for researchers, scientists, and professionals in drug development, it provides an in-depth protocol, elucidates the fundamental scientific principles, and details the characterization of the synthesized nanoparticles.

Principle of Synthesis

The green synthesis of AuNPs from plant extracts is a bottom-up approach centered on the bioreduction of gold ions. The process can be understood through three primary phases:

-

Activation Phase: Gold ions (Au³⁺) from the HAuCl₄ precursor are initially chelated by the phytochemicals in the plant extract. This interaction is a critical first step, bringing the reactants into close proximity.[9]

-

Nucleation and Growth Phase: Phytochemicals, particularly those containing hydroxyl and carboxyl functional groups, donate electrons to reduce Au³⁺ to its neutral atomic state (Au⁰). These gold atoms then serve as nucleation sites. Further reduction of Au³⁺ ions on the surface of these nuclei leads to the growth of the nanoparticles.[9][10]

-

Stabilization Phase: A variety of phytochemicals within the extract, including proteins, flavonoids, and tannins, adsorb onto the surface of the developing AuNPs.[8] This organic coating, often referred to as a "corona," provides both electrostatic and steric stabilization, which is crucial for preventing nanoparticle aggregation and ensuring their long-term colloidal stability.[3]

The specific types and concentrations of phytochemicals in the plant extract play a pivotal role in determining the final size, shape, and stability of the synthesized AuNPs.[10] For example, polyphenolic compounds like quercetin and luteolin are known to be highly effective reducing agents due to their potent antioxidant properties.[11]

Experimental Workflow

The diagram below outlines the general workflow for the green synthesis of AuNPs using plant extracts.

Caption: A diagram illustrating the proposed mechanism of AuNP formation by plant phytochemicals.

Troubleshooting and Optimization

-

No Color Change: This could be due to an insufficient concentration of reducing agents in the extract or suboptimal reaction conditions. Consider increasing the plant extract concentration, adjusting the pH of the reaction mixture, or raising the reaction temperature. [12]* Broad SPR Peak: A broad peak in the UV-Vis spectrum is indicative of a wide particle size distribution. To achieve a more uniform size, optimize parameters such as the ratio of extract to gold precursor and the reaction time.

-

Nanoparticle Precipitation: If the nanoparticles settle out of the solution over time, it suggests poor stability. This can often be rectified by using a more concentrated plant extract to ensure sufficient capping or by refining the purification process to remove excess ions that might induce aggregation.

Conclusion

The green synthesis of gold nanoparticles using plant extracts represents a simple, cost-effective, and environmentally benign alternative to conventional chemical synthesis routes. The vast diversity of phytochemicals found in the plant kingdom offers a versatile toolkit for tailoring the properties of AuNPs for a multitude of applications in the biomedical and catalytic sciences. [13][14]The protocol outlined in this application note, utilizing Camellia sinensis extract, provides a solid foundation for researchers. Further investigation into different plant sources and the fine-tuning of reaction parameters will undoubtedly lead to the development of AuNPs with customized characteristics for highly specific and advanced applications.

References

-

APPLICATION OF GREEN SYNTHESIS OF GOLD NANOPARTICLES: A REVIEW. (n.d.). Retrieved February 15, 2026, from [Link]

- Al-Absi, M., Al-kadasi, R., Al-Dhafer, A., & Al-Ghamdi, S. (2022).

-

Green Synthesis of Gold Nanoparticles (AuNPs) from Plants. (2021, November 2). Encyclopedia.pub. Retrieved February 15, 2026, from [Link]

- Tahir, K., Nazir, S., Li, B., Khan, A. U., Khan, Z. U. H., Ahmad, A., Khan, Q. U., & Khan, F. U. (2022). Green Synthesis of Gold Nanoparticles Using Plant Extracts as Beneficial Prospect for Cancer Theranostics. MDPI.

-

Green synthesis of gold nanoparticles using plant extract: Mini-review. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

- Lestari, S., Tan, W., & Yulizar, Y. (2023). Biosynthesis of Gold and Silver Nanoparticles Using Phytochemical Compounds. Molekul, 18(1), 68-87.

- Hossain, S., Singh, A., & Das, A. (2021). Green Synthesis of Gold Nanoparticles: An Eco-Friendly Approach. MDPI.

- Al-Zereini, W., Al-Ogaidi, I., Al-Obaidi, A., & Al-Assady, A. (2022).

-

Nanotechnology Meets Sustainability: Green Synthesis of Gold Nanoparticles. (2025, April 2). Torskal. Retrieved February 15, 2026, from [Link]

- Medina-Cruz, D., García-Pardiñas, C., Pazos-Ortiz, E., Gracia-Mora, J., & Pérez-Tijerina, E. (2020).

- Ali, A., Jan, H., Khan, A., Ullah, R., & Ovais, M. (2018). Green Synthesis of Gold Nanoparticles and Their Characterizations Using Plant Extract of Papaver somniferum. Trade Science Inc.

- ali, A. M., Jaber, H. H., & Obald, J. B. (2016).

- Elia, P., Zach, R., Hazan, S., Kolusheva, S., Porat, Z., & Zeiri, Y. (2014). Green synthesis of gold nanoparticles using plant extracts as reducing agents. International journal of nanomedicine, 9, 4007–4021.

- Ghosh, S., Ahmad, R., Zeya, R., & Khare, S. K. (2021). Green synthesis of gold nanoparticles using an antiepileptic plant extract: in vitro biological and photo-catalytic activities. RSC Advances, 11(34), 21036-21047.

-

Application of green synthesis of gold nanoparticles: A review. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

- Yang, R., Yang, S., Liu, Y., & Zhang, A. (2020). Green Synthesis and Characterization of Gold Nanoparticles Using Lignin Nanoparticles. Nanomaterials (Basel, Switzerland), 10(9), 1845.

-

Plant-Based Synthesis of Gold Nanoparticles and Theranostic Applications: A Review. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

- Gupta, A. D., & Patil, S. Z. (2025).

- Lestari, S., Tan, W., & Yulizar, Y. (2023, April 4). Biosynthesis of Gold and Silver Nanoparticles Using Phytochemical Compounds. Preprints.org.

- Boruah, S. K., Medhi, C., Medhi, O. K., Boruah, P. K., & Sarma, P. (2012). Green Synthesis Of Gold Nanoparticles Using Camellia Sinensis And Kinetics Of The Reaction.

- Tahir, K., Nazir, S., Li, B., Khan, A. U., Khan, Z. U. H., Ahmad, A., Khan, Q. U., & Khan, F. U. (2022). Green Synthesis of Gold Nanoparticles Using Plant Extracts as Beneficial Prospect for Cancer Theranostics. Molecules (Basel, Switzerland), 27(24), 8943.

- Păun, G., Neagu, D., Drăgan, C., Vasile, B. Ș., & Andronescu, E. (2021). Eco-friendly Synthesis of Gold Nanoparticles Using Camellia sinensis Phytoextracts. Letters in Applied NanoBioScience, 10(1), 1952-1959.

- Boruah, S. K., Medhi, C., & Medhi, O. K. (2012). Green synthesis of gold nanoparticles using camellia sinensis and kinetics of the reaction.

- Ishak, N. I. M., Kamarudin, S. K., & Timmiati, S. N. (2019). Green Synthesis of Silver and Gold Nanoparticles from Local Sabah Tea Extract (Camellia Sinensis). Journal of Engineering and Science Research, 3(3), 1-8.

- Žarska, M., Novotna, Z., & Svoboda, L. (2023). The Influence of Precursor pH on the Synthesis and Morphology of AuNPs Synthesized Using Green Tea Leaf Extract. Polymers, 15(18), 3795.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Green Synthesis of Gold Nanoparticles: Explained [torskal.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. (PDF) Green synthesis of gold nanoparticles using plant extract: Mini-review [academia.edu]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis of Gold and Silver Nanoparticles Using Phytochemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green Synthesis of Gold Nanoparticles Using Plant Extracts as Beneficial Prospect for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Green synthesis of gold nanoparticles using an antiepileptic plant extract: in vitro biological and photo-catalytic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. taylorfrancis.com [taylorfrancis.com]

Application Note: Precision Preparation and Quantification of Hydrogen Tetrachloroaurate(III) Molar Solutions

Part 1: Core Directive & Executive Summary

The Challenge:

Hydrogen tetrachloroaurate(III) (HAuCl₄), the universal precursor for gold nanoparticle (AuNP) synthesis, presents a unique stoichiometric challenge. It is highly hygroscopic and typically supplied as a hydrate (

The Solution: This guide details a Dual-Validation Protocol . Instead of relying on the nominal hydrate weight, we calculate molarity based on the specific Gold (% Au) content provided in the manufacturer's Certificate of Analysis (CoA). We then validate the solution stability and concentration using UV-Vis spectroscopy in a controlled acidic matrix to prevent hydrolysis.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Theoretical Basis: The Hygroscopicity Trap

Commercially available HAuCl₄ is often labeled as "trihydrate," but the actual water content varies significantly due to ambient humidity absorption (deliquescence).

-

The Trap: If you weigh

of "trihydrate" assuming it is 1 mmol, but the salt has absorbed excess water, you are actually weighing less gold than calculated. -

The Fix: Calculate based on the mass of Gold (Au) , not the mass of the salt. Manufacturers certify the Gold Content (e.g.,

) for every lot.

Chemical Speciation & Stability

Dissolving HAuCl₄ in neutral deionized water leads to the hydrolysis of the tetrachloroaurate ion (

-

Critical Step: To maintain the

species for accurate quantification and stable storage, stock solutions must be prepared in 1 M Hydrochloric Acid (HCl) or adjusted to pH < 1.

Part 3: Experimental Protocols & Visualization

Protocol A: Gravimetric Preparation (The "Gold Content" Method)

Objective: Prepare a precise stock solution (e.g., 10 mM) using the specific lot analysis.

Materials:

-

HAuCl₄

(solid). -

1 M HCl (volumetric grade) or Ultra-pure water (Type 1) + Conc. HCl.

-

Class A Volumetric Flask.

-

Analytical Balance (

).

Procedure:

-

Retrieve Lot Data: Locate the % Au on the bottle label or CoA (e.g.,

). -

Weighing: Weigh the solid salt (

) rapidly to minimize moisture uptake. Record the exact mass. -

Dissolution: Transfer quantitatively to a volumetric flask.

-

Matrix Adjustment: Dissolve in 1 M HCl (preferred for storage) or Water (if used immediately).

-

Calculation: Use the formula below to determine the exact Molarity.

Calculation Framework

| Parameter | Description | Value (Constant) |

| Mass of HAuCl₄ salt weighed | Variable (g) | |

| Gold content from CoA | Variable (e.g., 49.5) | |

| Atomic Weight of Gold | 196.967 g/mol | |

| Final Volume of solution | Variable (L) |

Protocol B: UV-Vis Spectroscopic Validation

Objective: Verify the concentration of

Principle: The

Procedure:

-

Blank: Use 1 M HCl as the blank reference.

-

Dilution: Dilute the stock solution (from Protocol A) to approx.

using 1 M HCl. -

Measurement: Scan from 200 nm to 500 nm.

-

Quantification: Record Absorbance (

) at -

Calculation: Apply Beer-Lambert Law:

.

Standard Extinction Coefficients (

-

:

-

:

Workflow Logic Diagram

Figure 1: Logic flow for the precision preparation of HAuCl₄ solutions, integrating gravimetric calculation and spectroscopic validation.

Part 4: Data Summary & Troubleshooting

Comparative Calculation Table

Scenario: Target 10 mM solution, Volume 100 mL.

| Calculation Method | Formula Used | Assumed Mass Required | Actual Au Molarity* | Error Risk |

| Standard (Flawed) | 0.3938 g | ~9.5 mM | High (Assumes perfect stoichiometry) | |

| Gold Content (Correct) | 10.0 mM | Low (Normalizes for hydration) |

*Assuming the salt is slightly "wet" or variable, the Gold Content method self-corrects because you weigh more salt to get the same moles of Gold.

Troubleshooting Guide

-

Solution is cloudy?

-

Cause: Reduction of Au(III) to colloidal Au(0) or hydrolysis.

-

Action: Discard. Ensure glassware is free of organic residues (wash with Aqua Regia if necessary) and use 1 M HCl.

-

-

Absorbance peak shifted > 5 nm?

-

Cause: Incorrect pH or ligand exchange (e.g., accidental contamination with citrate or bromide).

-

Action: Check solvent pH.[1] In water, the peak shifts to ~218 nm and ~290 nm due to

.

-

Part 5: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28133, Chloroauric acid. Retrieved from [Link]

-

Hendel, T. et al. (2014). In Situ Determination of the active species in Gold Nanoparticle Synthesis.PCCP. (Validates the speciation of AuCl4- in HCl vs Water).

-

Hoggard, P. E. et al. Spectra of the Chloroaurate Ion. (Establishes the UV-Vis extinction coefficients).

Sources

One-phase vs two-phase synthesis of gold clusters using HAuCl4

Application Notes & Protocols

Executive Summary

The synthesis of atomically precise gold nanoclusters (AuNCs), typically smaller than 2 nm, is a critical starting point for their application in advanced biomedical fields, including targeted drug delivery, high-resolution bioimaging, and diagnostics.[1][2][3] Unlike larger gold nanoparticles, these clusters exhibit molecule-like properties, such as fluorescence, due to quantum confinement effects.[2] The choice of synthetic methodology is paramount as it dictates the cluster's size, surface chemistry, and ultimately, its biological efficacy and biocompatibility. This guide provides an in-depth analysis of the two dominant strategies for synthesizing gold clusters from hydrogen tetrachloroaurate (HAuCl₄): the single-phase aqueous method and the two-phase Brust-Schiffrin method. We will dissect the underlying mechanisms, provide field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal approach for their specific application.

Foundational Principles: Controlling Nucleation and Growth

The synthesis of gold clusters from a gold (III) precursor like HAuCl₄ involves two fundamental stages: the reduction of Au³⁺ ions to Au⁰ atoms and the subsequent nucleation and growth of these atoms into clusters.[4] The key to forming ultrasmall, stable clusters, rather than larger nanoparticles, lies in effectively controlling these processes. This control is exerted primarily by capping agents (also known as ligands or stabilizers).

Capping agents are molecules that bind to the surface of the nascent gold cluster, sterically and/or electrostatically hindering further growth and preventing aggregation.[5][6][7] The nature of the capping agent is therefore a critical experimental parameter that defines the final size, stability, solubility, and surface functionality of the AuNCs.[5] Thiol-containing molecules are particularly effective due to the strong affinity of sulfur for gold.[8]

Comparative Analysis: One-Phase vs. Two-Phase Synthesis

The primary distinction between the two methods lies in the reaction environment. One-phase synthesis occurs in a homogenous solution (typically aqueous), while two-phase synthesis takes place at the interface of two immiscible liquids (typically water and an organic solvent). This fundamental difference has significant implications for the reaction kinetics, purification, and the types of capping agents that can be employed.

| Feature | One-Phase (Aqueous) Synthesis | Two-Phase (Brust-Schiffrin) Synthesis |

| Solvent System | Homogeneous: Water or a single organic solvent.[9][10] | Biphasic: Water and an immiscible organic solvent (e.g., Toluene).[8][11] |

| Mechanism | Direct reduction of Au³⁺ in the presence of a water-soluble capping agent. | Au³⁺ ions are transferred from the aqueous to the organic phase by a phase-transfer catalyst, then reduced.[12][13] |

| Key Reagents | HAuCl₄ (precursor), Reductant (e.g., NaBH₄), Water-soluble Capping Agent (e.g., Tiopronin, Glutathione, PEG-thiol).[9][10] | HAuCl₄ (precursor), Phase-Transfer Catalyst (e.g., TOAB), Organic-soluble Capping Agent (e.g., Alkanethiols), Reductant (e.g., NaBH₄).[8][14] |

| Size Control | Tuned by the molar ratio of capping agent to gold precursor and pH.[10] | Primarily controlled by the molar ratio of thiol capping agent to gold precursor.[15] |

| Surface Chemistry | Directly yields water-soluble, biocompatible clusters ready for bio-conjugation.[10][16] | Yields hydrophobic clusters soluble in organic solvents. Requires subsequent ligand exchange for aqueous applications.[14] |

| Advantages | • "Greener" chemistry using water as a solvent.• Direct synthesis of biocompatible clusters.• Simpler setup, avoids organic solvents and phase-transfer catalysts.[10] | • Excellent control over size, yielding highly monodisperse clusters.• Produces highly stable, air-insensitive clusters.• Well-established and highly reproducible method.[11][17] |

| Disadvantages | • Can be more sensitive to pH and ionic strength.• Potential for broader size distribution if not carefully controlled. | • Requires use of organic solvents.• Purification to remove the cytotoxic phase-transfer catalyst can be challenging.[14]• Requires an extra step (ligand exchange) for biological use. |

| Typical Cluster Size | Sub-nm to several nm.[10] | 1-5 nm.[8][15] |

Experimental Workflows and Protocols

One-Phase Aqueous Synthesis of Tiopronin-Capped AuNCs

This method is advantageous for producing water-soluble, carboxyl-functionalized gold clusters directly, making them ideal for subsequent bioconjugation in drug development. The protocol is adapted from established aqueous synthesis methods.[10] The size of the clusters is precisely controlled by the ratio of the gold precursor to the tiopronin capping agent.[10]

-

Rationale: This protocol leverages the strong binding of the thiol group in tiopronin to the gold surface to arrest growth at the cluster scale. The carboxyl group on tiopronin, deprotonated by NaOH, provides electrostatic repulsion, ensuring the clusters remain colloidally stable in water.[10]

-

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄)

-

N-(2-mercaptopropionyl)glycine (Tiopronin)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

High-purity water (18.2 MΩ·cm)

-

-

Equipment:

-

Magnetic stirrer and stir bars

-

Glass beakers and flasks

-

Micropipettes

-

pH meter

-

-

Step-by-Step Procedure:

-

Prepare Gold Precursor Solution: Dissolve HAuCl₄ in high-purity water to a final concentration of 10 mM. This stock solution should be freshly prepared and protected from light.

-

Prepare Ligand Solution: Prepare a 10 mM tiopronin solution containing an equimolar amount of NaOH (10 mM). For example, to make 10 mL, dissolve 16.3 mg of tiopronin and 4.0 mg of NaOH in 10 mL of water. The NaOH deprotonates the carboxyl group, which is crucial for stability during the reduction step.[10]

-

Complex Formation: In a glass beaker with vigorous stirring, add a specific volume of the tiopronin/NaOH solution to 25 mL of water. Then, add 0.25 mL of the 10 mM HAuCl₄ solution. The Au:tiopronin molar ratio is the key parameter for size control. For clusters ~1.5-2.0 nm, a ratio of 1:2 is a good starting point (i.e., add 0.5 mL of the 10 mM ligand solution).[10] The solution should turn colorless as Au(I)-thiolate complexes form.

-

Reduction: Prepare a fresh, ice-cold 50 mM NaBH₄ solution. While the gold-tiopronin solution is stirring vigorously, rapidly inject a 20-fold molar excess of the NaBH₄ solution relative to the gold. A rapid color change to dark brown indicates the formation of gold clusters.

-

Maturation: Allow the reaction to stir for at least 4 hours at room temperature to ensure complete reaction and cluster stabilization.

-

Purification (Optional but Recommended): To remove excess reactants, the solution can be purified using dialysis (MWCO 1-3 kDa) against high-purity water or through centrifugal filtration devices.

-

Two-Phase Brust-Schiffrin Synthesis of Dodecanethiol-Capped AuNCs

This is the quintessential method for producing highly monodisperse, thiol-capped gold clusters.[8] It relies on the transfer of the gold salt into an organic phase where its reduction and growth are meticulously controlled by a capping agent.[12][13]

-

Rationale: The Brust-Schiffrin method confines the nucleation and growth of gold clusters within an organic medium.[8] The tetraoctylammonium bromide (TOAB) acts as a "shuttle," escorting the AuCl₄⁻ anions from the water into the toluene.[12] Here, the dodecanethiol capping agent binds strongly to the gold, preventing uncontrolled growth and yielding small, stable clusters.

-

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄)

-

Tetraoctylammonium bromide (TOAB)

-

Dodecanethiol

-

Sodium borohydride (NaBH₄)

-

Toluene

-

Ethanol

-

High-purity water

-

-

Equipment:

-

Separatory funnel

-

Magnetic stirrer and stir bars

-

Round-bottom flask

-

Rotary evaporator (optional)

-

-

Step-by-Step Procedure:

-

Phase Transfer of Gold: Dissolve ~0.2 g of HAuCl₄ in 15 mL of water. In a separate flask, dissolve ~0.55 g of TOAB in 40 mL of toluene. Combine the two solutions in a separatory funnel or flask and stir vigorously for 15-20 minutes. The aqueous phase should become colorless as the orange-colored HAuCl₄ is transferred to the toluene phase.[14]

-

Addition of Capping Agent: Separate the orange organic phase and transfer it to a new flask. While stirring, add dodecanethiol. The molar ratio of thiol:Au is critical for size control; a higher ratio leads to smaller clusters. A 2:1 to 4:1 ratio is a common starting point. For the amounts above, this corresponds to ~0.2-0.4 mL of dodecanethiol. The solution color will lighten to a pale yellow or orange.

-

Reduction: Freshly dissolve ~0.25 g of NaBH₄ in 15 mL of ice-cold water. Add this reducing solution to the organic phase dropwise over 10-15 minutes with very vigorous stirring. The solution will immediately turn dark brown or black, signifying the formation of gold clusters.[8]

-

Maturation: Continue to stir the biphasic mixture vigorously for at least 3 hours to allow for the complete formation and stabilization of the clusters.

-

Purification:

-

Separate and discard the aqueous layer.

-

Wash the organic phase with water several times.

-

Reduce the volume of the toluene solution using a rotary evaporator or a gentle stream of nitrogen.

-

To remove excess thiol and TOAB, add the concentrated toluene solution to a large volume (~400 mL) of cold ethanol to precipitate the gold clusters.[14]

-

Collect the precipitate by centrifugation or filtration. This precipitation step should be repeated 2-3 times to ensure high purity. The final product is a dark brown powder that can be readily redissolved in nonpolar solvents like toluene or hexane.

-

-

Validation and Characterization

A successful synthesis must be validated. For gold clusters, the primary characterization techniques are:

-

UV-Visible Spectroscopy: Unlike larger gold nanoparticles that exhibit a distinct Surface Plasmon Resonance (SPR) peak around 520 nm, AuNCs (<2 nm) do not have a prominent SPR peak.[1][2] The absence of this peak is a strong first indicator of cluster formation.

-

Photoluminescence Spectroscopy: Many AuNCs are fluorescent, a key property for bioimaging.[1][18] Measuring the emission spectrum can confirm their unique electronic structure.

-

Transmission Electron Microscopy (TEM): TEM provides direct visual confirmation of the cluster size, shape, and monodispersity.

Conclusion for the Practitioner

The choice between one-phase and two-phase synthesis hinges on the ultimate application and available resources.

-

For researchers in drug development and biological imaging , the one-phase aqueous method offers a more direct route to biocompatible, water-soluble, and functionalizable gold clusters, minimizing post-synthesis processing steps and avoiding harsh organic solvents.

-

For applications requiring the utmost control over monodispersity and stability , or where the clusters will be used in organic media or as building blocks for larger structures, the two-phase Brust-Schiffrin method remains the gold standard, providing a robust and reproducible path to high-quality, well-defined nanoclusters.[11][17]

Understanding the causality behind each method's steps empowers the researcher to not only replicate protocols but also to rationally modify them to achieve desired cluster characteristics for novel therapeutic and diagnostic platforms.

References

-

Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Gold Nanoclusters: Imaging, Therapy, and Theranostic Roles in Biomedical Applications. (2021). ACS Applied Nano Materials. Retrieved February 12, 2026, from [Link]

-

Gold Nanoclusters: Imaging, Therapy, and Theranostic Roles in Biomedical Applications. (2021). ACS Publications. Retrieved February 12, 2026, from [Link]

-

From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters. (2019). Nanoscale. Retrieved February 12, 2026, from [Link]

-

Gold nanostructures for bioimaging, drug delivery and therapeutics. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

-

The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability - PMC. (2022). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Rahme, K. (2014). Gold nanoparticles: synthesis, characterization, and bioconjugation. CORA. Retrieved February 12, 2026, from [Link]

-

Facile One-Pot Synthesis of Gold Nanoclusters and their Sensing protocol. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications. (2017). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis of gold nanoparticles. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

One-Phase Synthesis of Water-Soluble Gold Nanoparticles with Control over Size and Surface Functionalities. (2010). Langmuir. Retrieved February 12, 2026, from [Link]

-

Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. (2022). Frontiers. Retrieved February 12, 2026, from [Link]

-

Application of gold nanoparticles in biomedical and drug delivery. (2014). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Mechanistic Insights into the Brust−Schiffrin Two-Phase Synthesis of Organo-chalcogenate-Protected Metal Nanoparticles. (2011). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

-

Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. (n.d.). OUCI. Retrieved February 12, 2026, from [Link]

-

How to Synthesize Gold Nanoparticles in Aqueous Phase. (2012). YouTube. Retrieved February 12, 2026, from [Link]

-

Microscale Synthesis and Characterization of Gold Nanoparticles for the Laboratory Instruction. (2013). Eric. Retrieved February 12, 2026, from [Link]

-

On the Mechanism of Metal Nanoparticle Synthesis in the Brust-Schiffrin Method. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC. (2020). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Synthesis Principles of Gold Nanoclusters. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]

-

Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. (2020). Journal of Nanobiotechnology. Retrieved February 12, 2026, from [Link]

-

One-phase synthesis of water-soluble gold nanoparticles with control over size and surface functionalities. (2010). PubMed. Retrieved February 12, 2026, from [Link]

-

Atomically Precise Water-Soluble Gold Nanoclusters: Synthesis and Biomedical Application. (2023). ACS Publications. Retrieved February 12, 2026, from [Link]

-

GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding?. (2018). Science Services. Retrieved February 12, 2026, from [Link]

-

Aqueous Synthesis of the Tiopronin-Capped Gold Nanoclusters/Nanoparticles with Precise Size Control via Deprotonation of the Ligand. (2022). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis of Thiol-derivatised Gold Nanoparticles in a Two-phase Liquid-Liquid System. (1994). Moodle@Units. Retrieved February 12, 2026, from [Link]

-

Facile One-Pot Synthesis of White Emitting Gold Nano-cluster solutions composed of Red, Green and Blue Emitters. (2020). Journal of Materials Chemistry C. Retrieved February 12, 2026, from [Link]

-

Two-phase Brust-Schiffrin synthesis of gold nanoparticles dispersion in organic solvent on glass microfluidic device. (2017). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Rapid Synthesis of Gold Nanoparticles without Heating Process. (2018). SciSpace. Retrieved February 12, 2026, from [Link]

-

The synthesis of gold nanoparticles by using Brust–Schiffrin method. (2009). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green. (2025). Torskal. Retrieved February 12, 2026, from [Link]

-

Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine - PMC. (2021). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Influence of Speciation of Aqueous HAuCl4 on the Synthesis, Structure, and Property of Au Colloids. (2009). The Journal of Physical Chemistry C. Retrieved February 12, 2026, from [Link]

-

Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine. (2021). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Review: Comparison of Gold Nanoparticle (AuNP) Synthesis Method. (2021). mocedes.org. Retrieved February 12, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [cora.ucc.ie]

- 5. The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]

- 12. From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mocedes.org [mocedes.org]

- 16. One-phase synthesis of water-soluble gold nanoparticles with control over size and surface functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Facile one-pot synthesis of white emitting gold nanocluster solutions composed of red, green and blue emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Researcher's Guide to UV-Vis Absorbance Peak Characterization of Reduced HAuCl4 Solutions for Gold Nanoparticle Synthesis

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive comparison of UV-Vis absorbance peak characterization for solutions of reduced tetrachloroauric acid (HAuCl₄), a cornerstone technique in the synthesis and quality control of gold nanoparticles (AuNPs). Herein, we will move beyond simple procedural lists to explore the causal relationships between experimental choices and their outcomes, ensuring a robust and reproducible synthesis of AuNPs.

The unique optical properties of AuNPs, particularly their intense color, are governed by a phenomenon known as Localized Surface Plasmon Resonance (LSPR).[1][2][3] This occurs when the conduction electrons on the nanoparticle surface collectively oscillate in resonance with incident light, leading to strong absorption and scattering at a specific wavelength.[1][4] UV-Vis spectroscopy is an indispensable tool for characterizing this phenomenon, as the LSPR manifests as a distinct peak in the absorbance spectrum, typically between 500 and 600 nm for spherical AuNPs.[1][2][5] The position, shape, and intensity of this peak are exquisitely sensitive to the nanoparticles' size, shape, concentration, and aggregation state, making UV-Vis spectroscopy a powerful first-line characterization technique.[1][6][7]

This guide will dissect the widely used citrate reduction method, explore the influence of key reaction parameters on the resulting UV-Vis spectra, and provide a framework for interpreting these spectral changes.

The Foundational Principle: Localized Surface Plasmon Resonance (LSPR)

The vibrant colors of AuNP solutions are a direct consequence of their LSPR. When light interacts with a gold nanoparticle smaller than the wavelength of the light, the oscillating electric field of the light induces a collective oscillation of the free electrons in the metal. At a specific wavelength of light, this oscillation is in resonance, leading to a strong absorption of light. This resonant wavelength is highly dependent on the nanoparticle's physical characteristics.

Experimental Workflow: The Citrate Reduction Method (Turkevich Method)

The Turkevich method, first reported in the 1950s, remains a popular and straightforward approach for synthesizing spherical AuNPs.[8] It involves the reduction of a gold salt, typically HAuCl₄, by sodium citrate in a heated aqueous solution.[8][9] The citrate serves a dual role as both a reducing agent and a capping agent, preventing the nanoparticles from aggregating.[8]

Detailed Experimental Protocol

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water (18 MΩ·cm)

-

Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)

Procedure:

-

Prepare a 1.0 mM solution of HAuCl₄ in deionized water.

-

Prepare a 1% (w/v) solution of trisodium citrate in deionized water. Note: It is recommended to use a freshly prepared citrate solution.[9]

-

In a clean Erlenmeyer flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring vigorously with a magnetic stir bar.

-

Rapidly add 2 mL of the 1% trisodium citrate solution to the boiling HAuCl₄ solution.

-

Observe the color change of the solution. It will typically progress from a pale yellow to colorless, then to a grayish-blue, and finally to a stable, deep ruby-red color.[10]

-

Continue heating and stirring for an additional 10-15 minutes to ensure the reaction is complete.

-

Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

-

Characterize the resulting AuNP solution using a UV-Vis spectrophotometer.

Caption: Experimental workflow for the citrate reduction synthesis of gold nanoparticles.

Comparative Analysis of UV-Vis Absorbance Peaks

The UV-Vis spectrum provides a wealth of information about the synthesized AuNPs. By systematically varying experimental parameters, we can tune the properties of the nanoparticles and observe the corresponding changes in their LSPR peak.

Effect of Nanoparticle Size

The size of the AuNPs is a critical parameter that dictates their optical properties. Generally, as the size of spherical AuNPs increases, the LSPR peak exhibits a red-shift (shifts to longer wavelengths).[1][2][4][5] This is because for larger particles, the electron cloud oscillation is dampened, requiring lower energy (longer wavelength) light to achieve resonance.[4]

| Nanoparticle Diameter (nm) | Approximate LSPR Peak Wavelength (nm) | Observed Color |

| 10 - 20 | 518 - 525 | Ruby Red |

| 30 - 50 | 525 - 535 | Reddish-Orange |

| 60 - 80 | 540 - 560 | Purple |

| > 80 | > 560 | Bluish-Purple |

Note: These are approximate values and can be influenced by other factors such as the dielectric constant of the medium.

The size of the nanoparticles in the citrate reduction method can be controlled by varying the molar ratio of citrate to gold.[11] A higher citrate-to-gold ratio generally leads to the formation of smaller nanoparticles. This is attributed to the faster nucleation of gold atoms, leading to a larger number of smaller seeds.

Effect of Reducing Agent

The choice and concentration of the reducing agent significantly impact the final nanoparticle size and, consequently, the UV-Vis spectrum.

-

Sodium Citrate: A mild reducing agent that produces relatively monodisperse spherical nanoparticles. The reaction is typically carried out at an elevated temperature.[9]

-

Sodium Borohydride (NaBH₄): A strong reducing agent that can rapidly reduce Au³⁺ ions at room temperature. This often leads to the formation of smaller, but potentially more polydisperse, nanoparticles.[10] The resulting LSPR peak is typically located at shorter wavelengths compared to citrate-reduced AuNPs.

-

Ascorbic Acid (AA): Another mild reducing agent that can be used to control the growth of AuNPs, often in a seed-mediated approach to produce larger particles or nanorods.[12][13] The combination of different reducing agents, such as AA and hydroquinone (HQ), can be used to tune the aspect ratio of gold nanorods, leading to significant shifts in the LSPR peak into the near-infrared (NIR) region.[12][13]

| Reducing Agent | Relative Strength | Typical Nanoparticle Size | LSPR Peak Position |

| Sodium Citrate | Mild | 10 - 50 nm | Red-shifted with increasing size |

| Sodium Borohydride | Strong | < 10 nm | Blue-shifted |

| Ascorbic Acid | Mild | Tunable (seed-mediated) | Varies with size and shape |

Effect of Stabilizing/Capping Agents

Stabilizing agents are crucial for preventing the aggregation of nanoparticles. The nature of the capping agent can influence the LSPR peak by altering the local refractive index at the nanoparticle surface.[1]

-

Citrate: Provides electrostatic stabilization due to the negatively charged citrate ions adsorbed on the gold surface.

-

Polymers (e.g., PVP, PVA, PEG): Offer steric stabilization by forming a protective layer around the nanoparticles.[14][15] The presence of a polymer shell can cause a slight red-shift in the LSPR peak due to an increase in the local refractive index.[1]

-

Thiols: Form strong covalent bonds with the gold surface, providing robust stabilization. The nature of the thiol can be tailored for specific applications.

Sources

- 1. cytodiagnostics.com [cytodiagnostics.com]

- 2. edinburghanalytical.com [edinburghanalytical.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. Why Do Different Sized Gold Nanoparticles Have Different Surface Plasmon Resonances (SPRs)? | Nanopartz⢠[nanopartz.com]

- 5. azom.com [azom.com]

- 6. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]

- 7. edinburghanalytical.com [edinburghanalytical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 11. researchgate.net [researchgate.net]

- 12. Effect of reducing agents on the synthesis of anisotropic gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The influence of stabilizers on the production of gold nanoparticles by direct current atmospheric pressure glow microdischarge generated in contact with liquid flowing cathode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Purity Analysis of Hydrogen Tetrachloroaurate(III) for Trace Metals

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. Hydrogen tetrachloroaurate(III) (HAuCl₄), a key precursor in applications ranging from nanoparticle synthesis to catalysis and therapeutics, is no exception. Even minute trace metal impurities can significantly alter the physicochemical properties and biological interactions of the final product.

This guide provides an in-depth comparison of the primary analytical techniques for the determination of trace metallic impurities in high-purity hydrogen tetrachloroaurate(III). We will delve into the causality behind experimental choices, present objective performance data, and offer field-proven insights to empower you to select the most appropriate method for your specific needs.

The Analytical Imperative: Why Trace Metals Matter in HAuCl₄

Hydrogen tetrachloroaurate(III) is often specified as "trace metals basis," indicating that the purity is determined by the collective concentration of metallic impurities. These contaminants can originate from the raw gold, processing reagents, or the manufacturing environment. The presence of even parts-per-million (ppm) or parts-per-billion (ppb) levels of elements such as silver (Ag), copper (Cu), iron (Fe), palladium (Pd), or platinum (Pt) can have significant consequences:

-

In Catalysis: Impurities can poison the catalyst, reducing its activity and selectivity.

-

In Nanoparticle Synthesis: Trace metals can influence the size, shape, and stability of the resulting gold nanoparticles.

-

In Drug Development: Unwanted metallic ions can affect the biocompatibility and toxicity of gold-based therapeutic agents.

Therefore, the accurate and precise quantification of these trace elements is paramount. The primary challenge in this analysis lies in detecting and quantifying ultra-low concentrations of impurities in a concentrated gold matrix, which can introduce significant interferences.

Comparative Analysis of Premier Analytical Techniques

The determination of trace metals in a high-purity gold compound like hydrogen tetrachloroaurate(III) necessitates techniques with exceptional sensitivity and the ability to overcome matrix effects. The two most powerful and widely used methods for this application are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Glow Discharge Mass Spectrometry (GDMS). We will also discuss Atomic Absorption Spectrometry (AAS) and X-ray Fluorescence (XRF) as alternative methods with their specific use cases.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting most elements of the periodic table at concentrations down to the parts-per-quadrillion (ppq) level in solution.[1] For the analysis of hydrogen tetrachloroaurate(III), it is a destructive technique that requires the solid material to be dissolved.

Principle of Operation

The sample, in an acidic aqueous solution, is introduced into a high-temperature argon plasma (~10,000 K). The plasma desolvates, atomizes, and ionizes the atoms of the sample. These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

Self-Validating Experimental Protocol for ICP-MS

To ensure the trustworthiness of the results, the following protocol incorporates rigorous quality control measures.

1. Sample Preparation (Digestion):

-

Rationale: Hydrogen tetrachloroaurate(III) is a solid that must be converted to a liquid for introduction into the ICP-MS. The choice of acids is critical to ensure complete dissolution and stability of the analytes. Aqua regia (a mixture of nitric acid and hydrochloric acid) is the standard reagent for dissolving gold and its salts.[2][3]

-

Procedure:

-

Weigh approximately 1 gram of the hydrogen tetrachloroaurate(III) sample into a clean 50 mL beaker.

-

Add 20 mL of aqua regia (typically a 3:1 mixture of concentrated HCl and HNO₃).

-

Gently heat the mixture on a hot plate until the sample is completely dissolved.[2]

-

Continue heating to reduce the volume to approximately 5 mL to expel nitrogen oxides.

-

Allow the solution to cool and quantitatively transfer it to a 100 mL volumetric flask.

-

Dilute to the mark with deionized water. This results in a high concentration of total dissolved solids (TDS).

-

To minimize matrix effects, a further dilution (e.g., 10-fold) with 2% nitric acid is recommended to bring the TDS level to below 0.2%.[2]

-

2. Instrument Calibration and Quality Control:

-

Rationale: Calibration with certified reference materials (CRMs) ensures the accuracy and traceability of the measurements. Internal standards are used to correct for instrument drift and matrix effects.

-

Procedure:

-

Prepare a series of multi-element calibration standards by diluting a stock standard solution. These standards should be matrix-matched (i.e., prepared in a similar acid concentration as the samples).

-

Prepare an internal standard solution containing elements not expected in the sample (e.g., Sc, Y, In, Bi).[2][3] This solution is continuously introduced with the sample.

-

Analyze a calibration blank and a reagent blank to establish the baseline and check for contamination.

-

Analyze a certified reference material, such as a gold standard solution from NIST or another ISO 17034 accredited provider, to verify the accuracy of the calibration.[4][5]

-

Analyze a spiked sample to assess matrix interference and method recovery.

-

3. Data Acquisition and Analysis:

-

Rationale: Modern ICP-MS instruments can be equipped with collision/reaction cells (CRC) to mitigate polyatomic interferences, which can otherwise lead to false positive results for elements like Fe and Cr.[6]

-

Procedure:

-

Aspirate the prepared sample solutions into the ICP-MS.

-

Acquire data for the target analytes, using the instrument software's recommended isotopes and integration times.

-

If necessary, utilize a collision/reaction cell with a gas like helium or hydrogen to remove spectral interferences.[6]

-

The software will use the calibration curve to calculate the concentration of each trace metal in the sample, corrected for the internal standard response.

-

Workflow for ICP-MS Analysis

Caption: Workflow for trace metal analysis of HAuCl₄ by ICP-MS.

Glow Discharge Mass Spectrometry (GDMS)

GDMS is a powerful technique for the direct analysis of solid conductive materials, offering exceptional sensitivity for trace and ultra-trace elements.[7] It is considered a "bulk" analysis technique and is particularly well-suited for the purity certification of high-purity metals.

Principle of Operation

A solid sample of the material is placed in a vacuum chamber and becomes the cathode. A low-pressure argon gas is introduced, and a high voltage is applied, creating a glow discharge plasma. Argon ions bombard the sample surface, sputtering away atoms. These sputtered atoms are then ionized in the plasma, extracted into a high-resolution mass spectrometer, and detected.[7]

Self-Validating Experimental Protocol for GDMS

1. Sample Preparation:

-

Rationale: GDMS requires a solid, conductive sample. Hydrogen tetrachloroaurate(III) is a salt and not directly conductive. Therefore, it must be converted back to high-purity gold metal without introducing contamination.

-

Procedure:

-

The hydrogen tetrachloroaurate(III) is first thermally decomposed and then melted in a high-purity crucible (e.g., graphite or ceramic) under a controlled atmosphere to form a solid gold bead or pin.

-

The resulting gold sample is then shaped into appropriate dimensions for the GDMS sample holder (typically a pin or a flat disc).

-

The sample surface is cleaned or etched immediately prior to analysis to remove any surface contamination.

-

2. Instrument Setup and Calibration:

-

Rationale: GDMS benefits from relative sensitivity factors (RSFs) for quantification, which are less susceptible to matrix effects than external calibration in ICP-MS.

-

Procedure:

-

Mount the prepared gold sample in the GDMS instrument.

-

Evacuate the sample chamber to high vacuum.

-

Introduce high-purity argon gas to the desired pressure.

-

Initiate the glow discharge at optimized voltage and current.

-

Perform a "pre-sputter" for a set duration to clean the analytical surface in-situ.

-

The instrument is typically calibrated using standard RSFs, which can be verified by analyzing a certified reference material like NIST SRM 685 (High-Purity Gold).[8]

-

3. Data Acquisition and Analysis:

-

Rationale: High-resolution mass spectrometry is used to separate analyte ions from potential spectral interferences.

-

Procedure:

-

Acquire a full mass spectrum to identify all present elements.

-

Perform quantitative analysis by measuring the ion beam intensity for each isotope of interest.

-

The concentration of each impurity is calculated using the measured ion beam ratios and the standard RSFs.

-

Workflow for GDMS Analysis

Caption: Workflow for trace metal analysis of HAuCl₄ by GDMS.

Head-to-Head Performance Comparison

The choice between ICP-MS and GDMS often comes down to the specific requirements of the analysis, including desired detection limits, sample form, and throughput.

| Feature | ICP-MS | GDMS |

| Sample Form | Requires liquid sample (destructive digestion) | Direct analysis of solid, conductive samples |

| Sensitivity | Excellent (ppt to low ppb) | Unmatched for solids (sub-ppb to ppt) |

| Typical Detection Limits | 0.01 - 0.28 µg/g in gold matrix[3] | Down to sub-ppb levels |

| Throughput | Higher throughput with autosampler | Lower throughput, more manual sample handling |

| Matrix Effects | Significant, requires dilution and internal standards | Minimal due to separation of sputtering and ionization |

| Strengths | High throughput, well-established for solutions | "Gold standard" for high-purity metal certification, minimal sample prep for metals |

| Limitations | Destructive, potential for contamination during digestion | Requires conversion of HAuCl₄ to metal, lower throughput |

Alternative Analytical Techniques

While ICP-MS and GDMS are the premier techniques for this application, other methods can be employed, particularly for quality control or when lower sensitivity is acceptable.

Atomic Absorption Spectrometry (AAS)

-

Principle: Measures the absorption of light by free atoms in the gaseous state. It is element-specific.

-

Performance: Graphite Furnace AAS (GFAAS) offers good sensitivity (ppb range) for some elements and can be a cost-effective alternative to ICP-MS.[9][10] However, it is a single-element technique, making multi-element analysis time-consuming. Flame AAS (FAAS) generally has higher detection limits (ppm range) and is less suitable for high-purity analysis.[11][12]

-

Use Case: Best suited for quantifying a limited number of specific metallic impurities when the highest sensitivity is not required.

X-ray Fluorescence (XRF)

-

Principle: A primary X-ray source irradiates the sample, causing the emission of fluorescent (or secondary) X-rays. Each element emits X-rays at a characteristic energy, allowing for elemental identification and quantification.

-

Performance: XRF is a non-destructive technique with minimal sample preparation. However, its detection limits are typically in the ppm range, making it unsuitable for high-purity "trace metals basis" certification.[13][14] Furthermore, XRF is a surface-sensitive technique, which may not be representative of the bulk material's purity.[15]

-

Use Case: Rapid screening of incoming materials or for applications where only major and minor alloy components are of interest.

Conclusion and Recommendations

The purity analysis of hydrogen tetrachloroaurate(III) for trace metals is a critical step in ensuring the quality and performance of advanced materials and therapeutics.

-

For the most sensitive and comprehensive analysis, Glow Discharge Mass Spectrometry (GDMS) is the superior technique, providing ultra-trace detection limits with minimal matrix effects. It is the preferred method for the definitive purity certification of the base gold material.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly versatile and sensitive alternative, particularly advantageous for its higher sample throughput and ability to directly analyze the dissolved hydrogen tetrachloroaurate(III) salt. With careful method development to mitigate matrix effects, it can achieve the low detection limits required for high-purity analysis.

-

Atomic Absorption Spectrometry (AAS) , particularly GFAAS, serves as a valuable tool for cost-effective quantification of a few specific elements.

-

X-ray Fluorescence (XRF) is best utilized as a rapid, non-destructive screening tool.

The selection of the optimal analytical technique should be guided by a thorough consideration of the required detection limits, the number of target analytes, sample throughput needs, and available resources. By employing these advanced analytical techniques with robust, self-validating protocols, researchers can proceed with confidence in the purity of their hydrogen tetrachloroaurate(III) and the integrity of their scientific outcomes.

References

-

elmaspecs GmbH. (n.d.). Ultra-trace Elemental Analysis of Pure Metals and Quantitative Depth Profile Analysis in Coated Materials by Glow Discharge Mass. Retrieved from [Link]

-

OREAS Certified Reference Materials. (n.d.). OREAS® Certified Reference Materials. Retrieved from [Link]

-

Analytik Jena. (n.d.). Trace Metals Analysis in High Purity Gold Using PlasmaQuant MS Elite (EN). Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Standard Reference Material 685. Retrieved from [Link]

-

Gao, Y., Liu, H., & Li, Z. (2009). Determination of trace elements in high purity gold by high resolution inductively coupled plasma mass spectrometry. ResearchGate. Retrieved from [Link]

-

Napco Precision Instruments Co., Ltd. (2025). What are the limitations of XRF test for gold?. Retrieved from [Link]

-

National Research Council Canada. (2024). Glow Discharge Mass Spectrometry (GD-MS) Analysis. Retrieved from [Link]

-

Portable Spectral Services. (n.d.). Exploration for Gold: The Reverse Approach. Retrieved from [Link]

-

Fazelirad, H., et al. (2014). GFAAS determination of gold with ionic liquid, ion pair based and ultrasound-assisted dispersive liquid–liquid microextraction. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

-

ANAB. (n.d.). ISO 17034 Reference Material Producer (RMP) Accreditation. Retrieved from [Link]

-

Analytik Jena. (n.d.). Challenge Solution Trace Metals Analysis in High Purity Gold Using PlasmaQuant® MS Elite Application Note. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Certificate of Analysis Standard Reference Material 2128. Retrieved from [Link]

-

Chemnitzer, R. (2019). Strategies for Achieving the Lowest Possible Detection Limits in ICP-MS. Spectroscopy Online. Retrieved from [Link]

-

SPECTRO Analytical Instruments. (n.d.). Precious Metals Testing with ED-XRF Spectrometry. Retrieved from [Link]

-

Soylak, M., et al. (2013). Determination of Gold in Various Environment Samples by Flame Atomic Absorption Spectrometry Using Dispersive Liquid–Liquid. ResearchGate. Retrieved from [Link]

-

ARMI MBH. (n.d.). Certified Reference Material Certificate of Analysis. Retrieved from [Link]

-

Balcerzak, M. (2002). Sample Digestion Methods for the Determination of Traces of Precious Metals by Spectrometric Techniques. ResearchGate. Retrieved from [Link]

-

SPECTRO Analytical Instruments. (n.d.). Analysis of Trace Elements in High-Purity Gold. Retrieved from [Link]

-

El-Shahawi, M. S., et al. (2012). The Application of Flame Atomic Absorption Spectrometry for Gold Determination in Some of Its Bearing Rocks. Scientific Research Publishing. Retrieved from [Link]

-

Scott Automation. (n.d.). Certified Reference Materials. Retrieved from [Link]

-

Cirtiu, C. M., et al. (2021). Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues. PMC. Retrieved from [Link]

-

Agilent. (2022). Analysis of Platinum Group Elements (PGEs), Silver, and Gold in Roadside Dust using Triple Quadrupole ICP-MS. Retrieved from [Link]

-

911 Metallurgist. (n.d.). the novel use of xrf spectrometry in the refining of gold. Retrieved from [Link]

-

LBMA. (2021). Certificate of Analysis for Gold Reference Materials. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Heavy Metals in Cosmetics by Graphite Furnace Atomic Absorption Spectrometry (GFAAS). Retrieved from [Link]

-

Rocklabs. (2022). Reference Material OxC185 - Certificate of Analysis. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. analytik-jena.com [analytik-jena.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. scottautomation.com [scottautomation.com]

- 6. analytik-jena.fr [analytik-jena.fr]

- 7. Glow Discharge Mass Spectrometry (GD-MS) Analysis - National Research Council Canada [nrc.canada.ca]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. GFAAS determination of gold with ionic liquid, ion pair based and ultrasound-assisted dispersive liquid–liquid microextraction - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 10. Analytical Performance and Validation of a Reliable Method Based on Graphite Furnace Atomic Absorption Spectrometry for the Determination of Gold Nanoparticles in Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. The Application of Flame Atomic Absorption Spectrometry for Gold Determination in Some of Its Bearing Rocks [scirp.org]

- 13. portaspecs.com [portaspecs.com]

- 14. 911metallurgist.com [911metallurgist.com]

- 15. napcolab.com [napcolab.com]

A Comparative Guide to Gold(III) Chloride and Gold(I) Chloride Precursors: Efficiency, Mechanism, and Application